molecular formula C20H19FN4O2S2 B2437682 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 946274-41-5

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2437682
CAS No.: 946274-41-5
M. Wt: 430.52
InChI Key: VLKABSHRFRKMNX-UHFFFAOYSA-N
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Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-13-7-8-14(2)18(11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKABSHRFRKMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions are mild, and the yields are generally excellent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using catalyst-free procedures and room temperature reactions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound belongs to the class of 1,2,4-triazoles, which have been recognized for their diverse biological activities. The following sections detail its specific pharmacological applications:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. For instance:

  • Antibacterial Properties : Studies have shown that derivatives of 1,2,4-triazoles demonstrate significant efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings enhance antibacterial potency .
  • Antifungal Activity : The compound may also possess antifungal properties similar to other triazole derivatives that have been documented to combat various fungal infections effectively .

Anticancer Potential

The triazole-thiazole hybrid structure has been explored for anticancer applications. Some studies highlight:

  • Mechanisms of Action : Compounds with similar structures have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of fluorine in the phenyl ring may enhance the lipophilicity and cellular uptake of these compounds.
  • Case Studies : Specific case studies indicate that certain triazole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are being investigated:

  • Cytokine Inhibition : Research suggests that triazole-based compounds can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions characterized by chronic inflammation .

Material Science Applications

Beyond pharmacological uses, N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has applications in material science:

  • Corrosion Inhibitors : The compound's unique chemical properties make it suitable for use as a corrosion inhibitor in various industrial applications.
  • Polymer Chemistry : Its incorporation into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.

Summary of Key Findings

Application AreaKey Findings
AntimicrobialEffective against MRSA; potential antifungal activity
AnticancerInduces apoptosis; selective cytotoxicity in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Material SciencePotential as corrosion inhibitors; enhances polymer properties

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form hydrogen bonds with target receptors is a key factor in its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its pharmacological properties and bioactivity.

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that integrates a triazole ring with a thiazole moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H21FN4O2S\text{C}_{21}\text{H}_{21}\text{F}\text{N}_4\text{O}_2\text{S}

This structure includes:

  • A triazole ring fused with a thiazole ring.
  • A sulfonamide group attached to a benzene ring.
  • A fluorophenyl substituent that enhances its pharmacological properties.

Biological Activity

The biological activity of this compound has been explored through various studies highlighting its pharmacological potential.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit carbonic anhydrase by binding to the zinc ion at the enzyme's active site. This inhibition prevents the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for various physiological processes .
  • Cell Signaling Modulation: It influences key signaling pathways such as MAPK and PI3K/Akt pathways, which are vital for cell growth and survival .

Pharmacological Properties

Research indicates that this compound possesses a range of pharmacological activities:

  • Antimicrobial Activity: Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: The compound's structural analogs have been investigated for their antiproliferative effects on various cancer cell lines. Some derivatives exhibited notable activity against lung and breast cancer cells .
  • Anti-inflammatory Effects: There is evidence suggesting that the compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:

StudyFindings
Barbuceanu et al. (2020)Reported synthesis of triazole derivatives with significant antibacterial activity against multiple bacterial strains .
PMC Review (2020)Summarized the pharmacological profile of 1,2,4-triazoles as antifungal, antibacterial, anticancer agents with various structure-activity relationships .
Monash University (2015)Investigated fluorinated triazoles showing promising anticancer properties and anti-angiogenic effects .

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